4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is characterized by the presence of a fluorine atom and a propyltetrazole moiety attached to a benzamide structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide can be classified as follows:
The synthesis of 4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide can be approached through various methods, typically involving multi-step organic reactions. While specific synthetic routes for this compound were not detailed in the sources, general strategies for synthesizing similar benzamide derivatives often include:
The molecular formula for 4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide is . The structure includes:
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide may participate in various chemical reactions typical of benzamide derivatives, including:
Technical details for these reactions would depend on specific experimental conditions such as solvent choice, temperature, and catalysts.
The physical and chemical properties of 4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide include:
While specific data points such as melting point or boiling point were not available, similar compounds often have:
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide has potential applications in:
Tetrazole rings have undergone significant evolution in medicinal chemistry since their introduction as carboxylic acid bioisosteres. This five-membered aromatic heterocycle, comprising four nitrogen atoms, mimics the carboxylate group's geometry and pKa (≈4.9) while conferring superior metabolic stability and enhanced membrane permeability. The 1,5-disubstituted tetrazole variant—exemplified in 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide (CAS 639048-60-5)—emerged as a privileged scaffold due to its synthetic accessibility and conformational rigidity. Early tetrazole applications focused on angiotensin II receptor antagonists (e.g., losartan), but contemporary research exploits their π-deficient character for enzyme active-site targeting, particularly in kinase inhibitors and antimicrobial agents. The propyl linker in this specific compound balances lipophilicity (cLogP ≈1.7) and rotatable bond minimization, enabling optimal target engagement [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3